
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester is a chemical compound with a complex structure that includes a hexanedioic acid backbone and two 5-chloro-3-pyridinylmethyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester typically involves esterification reactions. One common method is the reaction of hexanedioic acid with 5-chloro-3-pyridinemethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The chlorine atoms in the pyridine rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Hexanedioic acid and 5-chloro-3-pyridinecarboxylic acid.
Reduction: Hexanediol and 5-chloro-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester exerts its effects depends on its interaction with molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes or receptors. The chlorine atoms in the pyridine rings may also play a role in binding to specific molecular sites, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adipic acid: A simpler dicarboxylic acid with similar backbone structure but without the pyridine ester groups.
5-chloro-3-pyridinemethanol: A precursor used in the synthesis of the compound.
Hexanedioic acid, bis(2-ethylhexyl) ester: Another ester derivative of hexanedioic acid with different ester groups.
Uniqueness
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester is unique due to the presence of both the hexanedioic acid backbone and the 5-chloro-3-pyridinylmethyl ester groups
Eigenschaften
CAS-Nummer |
37744-47-1 |
|---|---|
Molekularformel |
C18H18Cl2N2O4 |
Molekulargewicht |
397.2 g/mol |
IUPAC-Name |
bis[(5-chloropyridin-3-yl)methyl] hexanedioate |
InChI |
InChI=1S/C18H18Cl2N2O4/c19-15-5-13(7-21-9-15)11-25-17(23)3-1-2-4-18(24)26-12-14-6-16(20)10-22-8-14/h5-10H,1-4,11-12H2 |
InChI-Schlüssel |
OVYJJSSBRLTNQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1Cl)COC(=O)CCCCC(=O)OCC2=CC(=CN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)
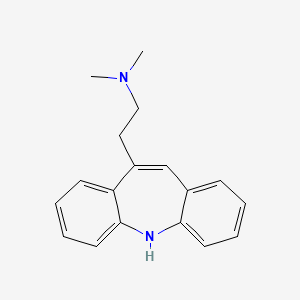
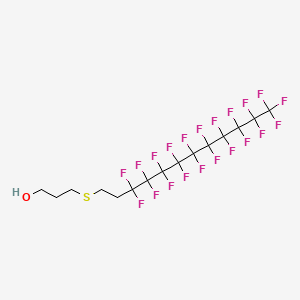
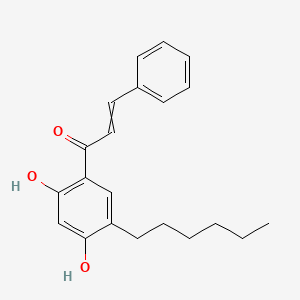
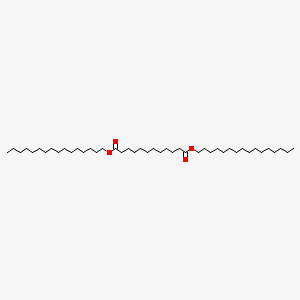
![2,2'-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14672903.png)
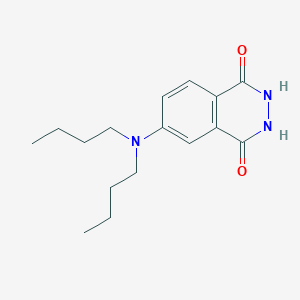
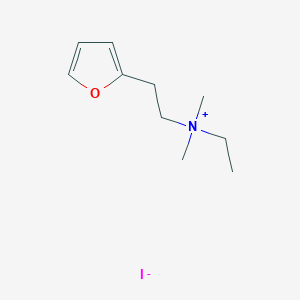

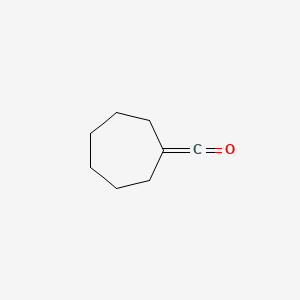
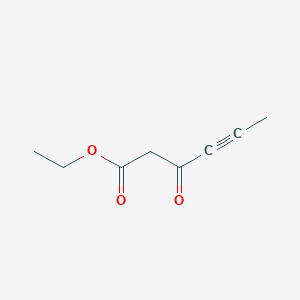
![Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate](/img/structure/B14672922.png)

